3-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid 3-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1244855-37-5
VCID: VC2660004
InChI: InChI=1S/C17H17N3O2/c1-11(2)10-20-15(19-14-7-4-8-18-16(14)20)12-5-3-6-13(9-12)17(21)22/h3-9,11H,10H2,1-2H3,(H,21,22)
SMILES: CC(C)CN1C2=C(C=CC=N2)N=C1C3=CC(=CC=C3)C(=O)O
Molecular Formula: C17H17N3O2
Molecular Weight: 295.34 g/mol

3-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid

CAS No.: 1244855-37-5

Cat. No.: VC2660004

Molecular Formula: C17H17N3O2

Molecular Weight: 295.34 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid - 1244855-37-5

Specification

CAS No. 1244855-37-5
Molecular Formula C17H17N3O2
Molecular Weight 295.34 g/mol
IUPAC Name 3-[3-(2-methylpropyl)imidazo[4,5-b]pyridin-2-yl]benzoic acid
Standard InChI InChI=1S/C17H17N3O2/c1-11(2)10-20-15(19-14-7-4-8-18-16(14)20)12-5-3-6-13(9-12)17(21)22/h3-9,11H,10H2,1-2H3,(H,21,22)
Standard InChI Key SKEJJCBCWZVUBY-UHFFFAOYSA-N
SMILES CC(C)CN1C2=C(C=CC=N2)N=C1C3=CC(=CC=C3)C(=O)O
Canonical SMILES CC(C)CN1C2=C(C=CC=N2)N=C1C3=CC(=CC=C3)C(=O)O

Introduction

3-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid is a heterocyclic compound combining a benzoic acid moiety with an imidazo[4,5-b]pyridine core. While direct literature on this specific compound is limited, its structural and synthetic features can be inferred from analogous imidazo[4,5-b]pyridine derivatives and cross-coupling methodologies. Below is a structured analysis of its characteristics and potential research findings.

Synthesis Pathways (Inferred from Analogous Compounds)

Key Synthetic Steps

  • Imidazo[4,5-b]pyridine Core Synthesis

    • Alkylation at position 3: Introduction of the isobutyl group via nucleophilic substitution or alkylation.

      • Example: Phase-transfer catalysis with isobutyl halides (e.g., isobutyl bromide) under basic conditions .

    • Functionalization at position 2: Bromination or boronation to enable cross-coupling.

  • Coupling to Benzoic Acid

    • Suzuki-Miyaura Cross-Coupling:

      • Partner 1: 3-Bromobenzoic acid (or boronic acid derivative).

      • Partner 2: Imidazo[4,5-b]pyridine with a boronic acid or halide at position 2.

      • Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂ with a base (e.g., K₂CO₃) .

Reaction StepConditionsYield (Analog)Reference
Suzuki CouplingPd catalyst, K₂CO₃, reflux in acetonitrile83% (benzoic acid)
Alkylation (N3)Isobutyl halide, phase-transfer catalyst~50–70% (estimated)

Biological and Pharmacological Insights

Structure-Activity Relationships (SAR)

  • Isobutyl group: May improve lipophilicity and target binding affinity.

  • Benzoic acid: Enhances solubility and hydrogen-bonding interactions.

Physical and Spectroscopic Properties

Analogous Compound Data

PropertyValue (Analog)Reference
Molecular Weight178.23 g/mol (3-Isobutyl-benzoic acid)
Melting PointNot reported (estimated 150–200°C)
SolubilityModerate in DMSO, poor in water

Spectral Data

  • NMR: Expected signals for aromatic protons (δ 7.0–8.5 ppm), isobutyl (δ 0.9–1.2 ppm), and carboxylic acid (δ 12–13 ppm).

  • LC-MS: [M+H]⁺ ion at m/z ~283 (estimated) .

Challenges and Future Directions

  • Regioselectivity: Ensuring the isobutyl group attaches exclusively at position 3 of the imidazo ring.

  • Scalability: Optimizing cross-coupling yields for large-scale synthesis.

  • Biological Testing: Screening for RIPK2 inhibition or antimicrobial activity.

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